Benzenesulfinic acid, 4-methyl-, zinc salt
Overview
Description
“Benzenesulfinic acid, 4-methyl-, zinc salt” is a chemical compound. It is a salt formed from the reaction of benzenesulfinic acid and zinc . Benzenesulfinic acid is an organosulfur compound . It is often stored in the form of alkali metal salts .
Synthesis Analysis
Benzenesulfinic acid can be synthesized from the reaction of organic halides and sodium benzenesulfinate using higher alcohols or diols as solvents . It can also be used in the synthesis of aryl sulfones via copper-catalyzed cross-coupling with boronic acids, and vinyl sulfones via reaction with vicinal dibromides .Chemical Reactions Analysis
Benzenesulfinic acid sodium salt undergoes several reactions. When treated with alkynylselenonium salts, it yields (Z)-β-alkoxyvinylsulfones . It also undergoes rhodium-catalyzed desulfinative coupling with aldehydes to yield ketones .Scientific Research Applications
Photodynamic Therapy Applications
- Photodynamic Therapy for Cancer Treatment : A study by Pişkin et al. (2020) discusses a zinc phthalocyanine derivative substituted with benzenesulfonamide groups. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make it a potential Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Photophysical and Photochemical Properties
- Photoluminescence and Molecular Structures : In a study on metal-organic polymers, Chen et al. (2003) found that a zinc-based metal-organic polymer exhibits strong photoluminescence at room temperature. This property is important for applications in lighting and display technologies (Chen, Wang, Chen, Yue, Yuan, Chen, & Wang, 2003).
Electro-organic Synthesis
- Electro-organic Synthesis of Sulfone Derivatives : Nematollahi and Rahchamani (2002) investigated the electrochemical synthesis of sulfone derivatives in the presence of benzenesulfinic acid. This research contributes to the field of electro-organic synthesis, particularly in synthesizing sulfone derivatives with potential industrial applications (Nematollahi & Rahchamani, 2002).
Photocatalyst Application
- Photocatalysis in Environmental Applications : Salavati‐Niasari et al. (2016) synthesized ZnTiO3 ceramics using a sol-gel method, where benzene-1,3,5-tricarboxylic acid acted as a chelating agent. This research demonstrates the application of such materials in environmental photocatalysis, such as the degradation of pollutants (Salavati‐Niasari, Soofivand, Sobhani-Nasab, Shakouri-Arani, Faal, & Bagheri, 2016).
Nonlinear Optics
- Applications in Nonlinear Optics : Research by Anwar et al. (2000) on 4-amino-1-methylpyridinium benzenesulfonate salts, prepared through reactions with methyl benzenesulfonates, highlights their potential applications in nonlinear optics due to their noncentrosymmetric structures (Anwar, Okada, Oikawa, & Nakanishi, 2000).
Sulfonation Catalysis
- Catalysis in Sulfonation Reactions : A study by Laidlaw et al. (2002) on the sulfonylation of substituted benzenes using Zn-exchanged zeolites showed that these materials could catalyze sulfonylation reactions effectively. This research contributes to the field of catalysis and organic synthesis (Laidlaw, Bethell, Brown, Watson, Willock, & Hutchings, 2002).
Energy Storage
- Aqueous Zinc-Ion Batteries : Du et al. (2023) reported on a new zinc salt design for aqueous zinc-ion batteries (ZIBs). This innovation aims to address the chemical and electrochemical degradations related to electrolytes in ZIBs, thus enhancing their cycle life and performance (Du, Dong, Li, Zhao, Qi, Kan, Suo, Qie, Li, & Huang, 2023).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that sulfonic acids, such as benzenesulfinic acid, can interact with various biological targets due to their strong acidity and ability to form salts with alkali metals .
Mode of Action
Sulfonic acids, including benzenesulfinic acid, are known to exhibit reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation can be reversed above 220 °C .
Properties
IUPAC Name |
zinc;4-methylbenzenesulfinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O2S.Zn/c2*1-6-2-4-7(5-3-6)10(8)9;/h2*2-5H,1H3,(H,8,9);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYUFILZGMOXBR-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)[O-].CC1=CC=C(C=C1)S(=O)[O-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
536-57-2 (Parent) | |
Record name | Zinc bis(p-toluenesulphinate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024345026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2066981 | |
Record name | Benzenesulfinic acid, 4-methyl-, zinc salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24345-02-6 | |
Record name | Zinc bis(p-toluenesulphinate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024345026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfinic acid, 4-methyl-, zinc salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfinic acid, 4-methyl-, zinc salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zinc bis[p-toluenesulphinate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.968 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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